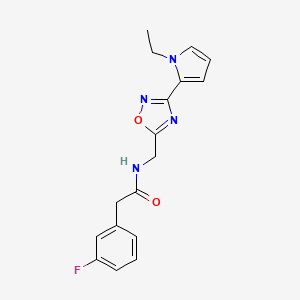
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique molecular structure allows for diverse interactions and chemical reactions, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide typically involves multi-step processes. Initial steps often include the preparation of intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. Key reagents might include various chlorinating agents, acids, and bases. The reaction environment usually requires precise temperature control, often conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include the optimization of reaction conditions, such as solvent choice, temperature, and pressure. Continuous flow chemistry could be employed to maintain consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : This compound may undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, depending on the presence of suitable leaving groups and nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, peracids
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride
Substitution Conditions: : Suitable leaving groups, nucleophiles or electrophiles
Major Products
The major products formed from these reactions depend on the reaction type and conditions. For example, oxidation may lead to the formation of more oxidized derivatives, while reduction might produce simpler, reduced forms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide can be used as a building block for synthesizing more complex molecules. Its diverse reactivity allows for its incorporation into various chemical frameworks, facilitating the development of new materials and compounds.
Biology
This compound might be explored for its potential biological activities. Studies could focus on its interaction with biological molecules, assessing its binding affinity to receptors, enzymes, or other proteins.
Medicine
In medicine, the compound could be investigated for therapeutic potential. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly if it demonstrates efficacy in modulating disease-related pathways.
Industry
Industrial applications could include its use as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties might also find utility in the development of specialized materials or coatings.
Mecanismo De Acción
The mechanism by which N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide exerts its effects would depend on the specific context of its use. In a biological setting, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies to elucidate.
Comparación Con Compuestos Similares
Comparison and Uniqueness
Compared to other similar compounds, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide may offer unique advantages such as specific binding affinities or reactivity profiles. Similar compounds could include:
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-chlorophenyl)acetamide
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-bromophenyl)acetamide
There you go! Fascinating stuff, don’t you think?
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-2-22-8-4-7-14(22)17-20-16(24-21-17)11-19-15(23)10-12-5-3-6-13(18)9-12/h3-9H,2,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZMMCRRGWPUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
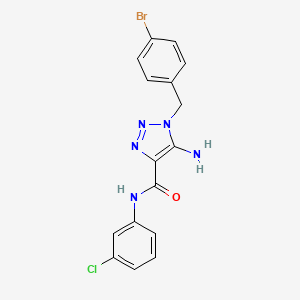
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)
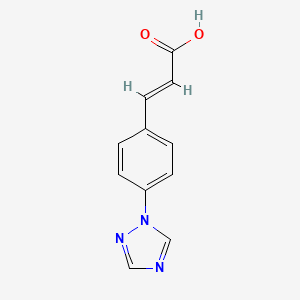
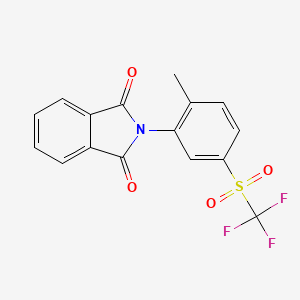
![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)
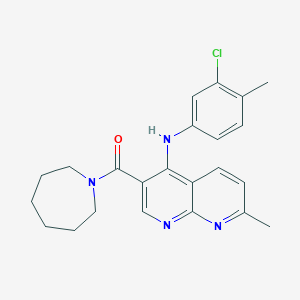

![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)
![(2E)-4-{2-[(4-tert-butylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid](/img/structure/B2508488.png)

![5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide](/img/structure/B2508490.png)
![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)
![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)
